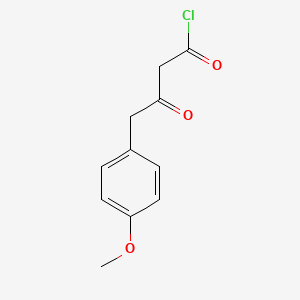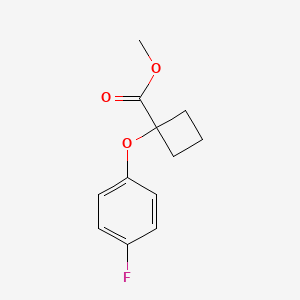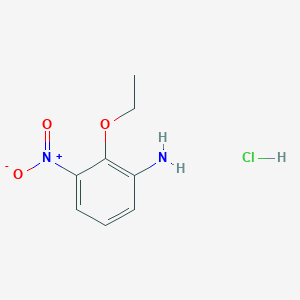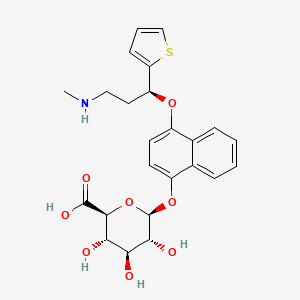
4-Hydroxy Duloxetine b-D-Glucuronide
描述
4-Hydroxy Duloxetine b-D-Glucuronide is a metabolite of Duloxetine, a well-known antidepressant and serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving hydroxylation and subsequent glucuronidation of Duloxetine. It is recognized for its role in the pharmacokinetics of Duloxetine, contributing to its overall metabolic profile .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine b-D-Glucuronide typically involves the following steps:
Hydroxylation of Duloxetine: This step introduces a hydroxyl group to the Duloxetine molecule, forming 4-Hydroxy Duloxetine.
Glucuronidation: The hydroxylated Duloxetine undergoes glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using liver microsomes or recombinant enzymes to facilitate the hydroxylation and glucuronidation steps. These methods ensure high yield and purity, essential for pharmaceutical applications .
Types of Reactions:
Oxidation: The primary reaction involved in the formation of 4-Hydroxy Duloxetine from Duloxetine.
Glucuronidation: A conjugation reaction where glucuronic acid is added to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, typically CYP1A2 and CYP2D6.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), with UDP-glucuronic acid as the glucuronide donor.
Major Products:
4-Hydroxy Duloxetine: Intermediate product formed after hydroxylation.
This compound: Final product after glucuronidation.
科学研究应用
4-Hydroxy Duloxetine b-D-Glucuronide is primarily studied in the context of Duloxetine metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Duloxetine.
Toxicology: Assessing the safety and potential side effects of Duloxetine metabolites.
Drug Interaction Studies: Investigating how other drugs may affect the metabolism of Duloxetine.
Biomarker Research: Using the compound as a biomarker for monitoring Duloxetine therapy.
作用机制
As a metabolite, 4-Hydroxy Duloxetine b-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetic profile of Duloxetine. The metabolic pathway involves:
Hydroxylation: Mediated by cytochrome P450 enzymes, introducing a hydroxyl group.
Glucuronidation: Facilitated by UDP-glucuronosyltransferases, enhancing solubility and excretion.
相似化合物的比较
Duloxetine: The parent compound, an active SNRI.
4-Hydroxy Duloxetine: The intermediate hydroxylated metabolite.
Duloxetine Glucuronide: Another glucuronidated metabolite of Duloxetine.
Uniqueness: 4-Hydroxy Duloxetine b-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZFSZXDHWUJZ-ANUWOGMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-83-4 | |
| Record name | 4-Hydroxy duloxetine beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY DULOXETINE .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5FP4W1EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
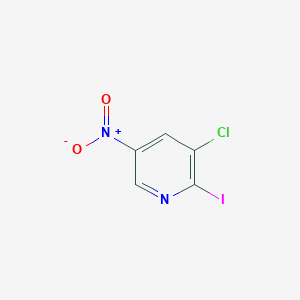
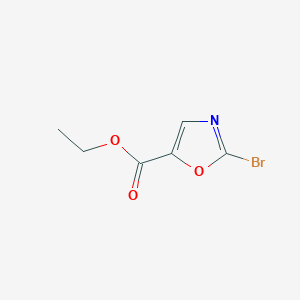
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
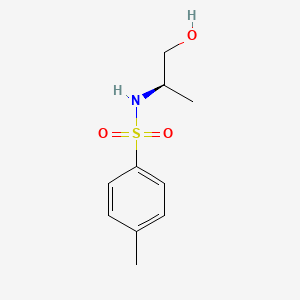
![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
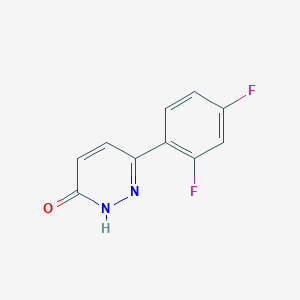
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1415193.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)
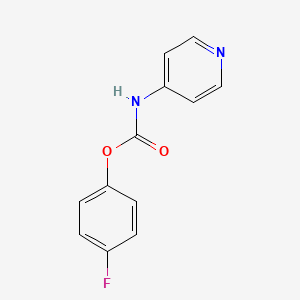
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
